Bilobetin

Übersicht

Beschreibung

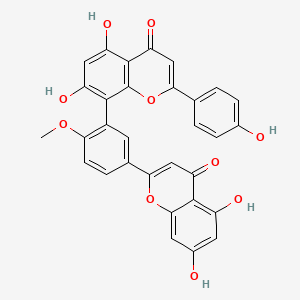

Bilobetin ist eine Biflavonoidverbindung, die hauptsächlich in den Blättern des Ginkgo biloba Baumes vorkommt. Es ist bekannt für seine verschiedenen pharmakologischen Eigenschaften, einschließlich entzündungshemmender, antioxidativer und antimikrobieller Aktivitäten . Die Summenformel von this compound ist C31H20O10, und es hat ein Molekulargewicht von 552,47 g/mol .

Herstellungsmethoden

This compound kann mit verschiedenen Methoden aus Ginkgo biloba Blättern extrahiert werden. Zu den gebräuchlichsten Methoden gehören die lösungsmittelbasierte Extraktion mit 70 %igem Ethanol, die enzymgestützte Extraktion, die ultraschallgestützte Extraktion, die mechanisch unterstützte Extraktion und die chemisch unterstützte Extraktion . Unter diesen Methoden haben sich enzymgestützte und mechanisch unterstützte Extraktionen als effizienter erwiesen, um this compound zu gewinnen .

Vorbereitungsmethoden

Bilobetin can be extracted from Ginkgo biloba leaves using various methods. The most common methods include solvent-based extraction with 70% ethanol, enzyme-assisted extraction, ultrasound-assisted extraction, mechanical-assisted extraction, and chemically assisted extraction . Among these methods, enzyme-assisted and mechanical-assisted extractions have shown higher efficiency in retrieving this compound .

Analyse Chemischer Reaktionen

Bilobetin durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Zu den gebräuchlichen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Medizin: This compound wurde auf seine schützenden Wirkungen gegen Cisplatin-induzierte Hoden-Toxizität und seinen potenziellen Einsatz bei der Behandlung der Alzheimer- und Parkinson-Krankheit untersucht

Wirkmechanismus

This compound übt seine Wirkungen durch verschiedene molekulare Ziele und Signalwege aus. Es wurde gezeigt, dass es die Aktivität von von-Willebrand-Faktor-bindenden Proteinen und Staphylokokken-Koagulase hemmt, wodurch die Virulenz von Staphylococcus aureus reduziert wird . Darüber hinaus aktiviert this compound den Nrf-2/Keap-1-Signalweg, wodurch der antioxidative Schutz verstärkt und Entzündungen reduziert werden .

Wirkmechanismus

Bilobetin exerts its effects through various molecular targets and pathways. It has been shown to inhibit the activity of von Willebrand factor-binding protein and staphylocoagulase, thereby reducing the virulence of Staphylococcus aureus . Additionally, this compound activates the Nrf-2/Keap-1 signaling pathway, enhancing antioxidant defenses and reducing inflammation .

Vergleich Mit ähnlichen Verbindungen

Bilobetin gehört zur Biflavonoid-Familie, zu der auch andere Verbindungen wie Amentoflavone, Ginkgetin, Isoginkgetin und Sciadopitysin gehören . Im Vergleich zu diesen Verbindungen hat this compound einzigartige Eigenschaften gezeigt, wie z. B. duale inhibitorische Wirkungen auf Virulenzfaktoren von Staphylococcus aureus und schützende Wirkungen gegen Hoden-Toxizität . Die strukturellen Unterschiede zwischen diesen Biflavonoiden tragen zu ihren unterschiedlichen pharmakologischen Aktivitäten bei .

Biologische Aktivität

Bilobetin, a biflavonoid derived from the leaves of Ginkgo biloba, has garnered attention for its diverse biological activities and potential therapeutic applications. This article delves into the pharmacological properties of this compound, examining its mechanisms of action, therapeutic benefits, and relevant case studies.

1. Pharmacological Properties

This compound exhibits a range of pharmacological activities, including:

- Antioxidant Activity : this compound scavenges free radicals, reducing oxidative stress and cellular damage.

- Anti-inflammatory Effects : It inhibits pro-inflammatory cytokines, contributing to its anti-inflammatory properties.

- Antihyperlipidemic Activity : this compound improves lipid metabolism and reduces blood lipid levels, thus ameliorating conditions like hyperlipidemia and insulin resistance.

- Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation and induce apoptosis in various cancer types.

2.1 Insulin Sensitization

A study demonstrated that this compound ameliorates insulin resistance through PKA-mediated mechanisms. In rats fed a high-fat diet, this compound treatment enhanced lipid uptake and oxidation in the liver, reduced triglyceride levels, and improved insulin sensitivity. The activation of PPARα (Peroxisome Proliferator-Activated Receptor Alpha) was identified as a key pathway through which this compound exerts its effects on lipid metabolism .

2.2 Metabolic Pathways

Research has identified several metabolic pathways involving this compound:

- Metabolite Identification : A study reported the identification of 21 metabolites in vivo and 9 in vitro after administering this compound to rats. Key metabolic processes included demethylation and oxidation .

| Metabolic Pathway | Description |

|---|---|

| Demethylation | Removal of methyl groups |

| Oxidation | Addition of oxygen |

| Glycine Conjugation | Conjugation with glycine |

3.1 Clinical Applications

This compound's potential in treating various health conditions is supported by numerous studies:

- Diabetes Management : In a controlled study, this compound improved insulin sensitivity in diabetic rats, suggesting its applicability in managing diabetes .

- Cancer Treatment : this compound has shown promise in inhibiting the growth of cancer cells in vitro, particularly in breast and liver cancers .

3.2 Safety and Toxicity

Despite its beneficial effects, this compound has been associated with potential liver and kidney toxicity at high doses. Ongoing research aims to establish safe dosage guidelines for clinical use .

4. Conclusion

This compound is a multifaceted compound with significant biological activity that warrants further exploration for its therapeutic potential. Its mechanisms involving insulin sensitization and antioxidant properties highlight its relevance in treating metabolic disorders and inflammation-related diseases.

5. Future Directions

Further research is necessary to fully elucidate the safety profile, optimal dosing strategies, and broader therapeutic applications of this compound. Additionally, exploring its synergistic effects with other phytochemicals may enhance its efficacy in clinical settings.

Eigenschaften

IUPAC Name |

8-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-methoxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H20O10/c1-39-24-7-4-15(26-12-22(37)29-19(34)9-17(33)10-27(29)40-26)8-18(24)28-20(35)11-21(36)30-23(38)13-25(41-31(28)30)14-2-5-16(32)6-3-14/h2-13,32-36H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWEIJEPIYMAGTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70200095 | |

| Record name | 4'-Monomethylamentoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70200095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Bilobetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030833 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

521-32-4 | |

| Record name | Bilobetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=521-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Monomethylamentoflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Monomethylamentoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70200095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BILOBETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AJ4UE8X6JZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bilobetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030833 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

320 °C | |

| Record name | Bilobetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030833 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.